Graveobioside A Exhibits 3.7-Fold Weaker XOD Inhibition Than Luteolin-7-O-β-D-glucoside, Defining Its Functional Selectivity
Graveobioside A and luteolin-7-O-β-D-glucoside were isolated from celery seed ethanolic extract and directly compared for XOD inhibitory activity [1]. Graveobioside A showed an IC₅₀ of 287.17 ± 2.3 μg/mL, whereas luteolin-7-O-β-D-glucoside demonstrated approximately 3.7-fold greater potency with an IC₅₀ of 77.36 ± 4.70 μg/mL [1]. This head-to-head comparison, performed under identical assay conditions, demonstrates that the apiosyl-(1→2)-glucoside substitution at C7 substantially attenuates XOD inhibitory activity relative to the simpler monoglucoside [1].
| Evidence Dimension | Xanthine oxidase (XOD) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 287.17 ± 2.3 μg/mL |
| Comparator Or Baseline | Luteolin-7-O-β-D-glucoside: IC₅₀ = 77.36 ± 4.70 μg/mL |
| Quantified Difference | 3.71-fold lower potency (higher IC₅₀) for Graveobioside A |
| Conditions | In vitro XOD enzyme inhibition assay; compounds isolated from celery seeds (Apium graveolens) |
Why This Matters
Researchers selecting between these two luteolin glycosides must account for a 3.7-fold potency differential in XOD inhibition, which dictates whether Graveobioside A is appropriate for studies requiring modest XOD modulation versus those demanding high-potency inhibition.
- [1] Chen J, Yang TH, Lu CJ, et al. Xanthine oxidase inhibitory constituents of celery seeds. Ann Nutr Metab. 2017;71(Suppl. 2):1347. DOI: 10.1159/000480486. View Source
